molecular formula C5H9NO2 B8373612 1-Methoxycyclopropanecarboxamide

1-Methoxycyclopropanecarboxamide

Cat. No.: B8373612
M. Wt: 115.13 g/mol
InChI Key: FAFJOUYCEYUHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxycyclopropanecarboxamide is a cyclopropane derivative featuring a methoxy group (-OCH₃) and a carboxamide (-CONH₂) substituent on the same carbon atom of the cyclopropane ring. Cyclopropane derivatives are valued for their ring strain and unique electronic properties, which influence reactivity and biological interactions .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

1-methoxycyclopropane-1-carboxamide

InChI

InChI=1S/C5H9NO2/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7)

InChI Key

FAFJOUYCEYUHTI-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-Methoxycyclopropanecarboxamide -OCH₃, -CONH₂ C₅H₉NO₂ 115.13 (calculated) Hypothesized to exhibit hydrogen-bonding capacity; potential bioactivity inferred from analogs
1-Phenylcyclopropanecarboxamide -Ph, -CONH₂ C₁₀H₁₁NO 161.20 Inhibits proliferation of U937 leukemia cells (non-cytotoxic); SAR discussed
1-Methylcyclopropanecarboxamide -CH₃, -CONH₂ C₅H₉NO 99.13 Used in research; structural simplicity may reduce steric hindrance
1-Aminocyclopropane-1-carboxylic acid -NH₂, -COOH C₄H₇NO₂ 101.10 Ethylene precursor in plants; enzymatic substrate
Methyl 1-hydroxycyclopropanecarboxylate -OH, -COOCH₃ C₅H₈O₃ 116.12 Intermediate in cyclopropane synthesis; ester group enables functionalization

Physicochemical Properties

  • However, the carboxamide’s hydrogen-bonding capacity may offset this in lipophilic environments .
  • Electronic Effects : Methoxy’s electron-withdrawing nature could stabilize the cyclopropane ring or modify the carboxamide’s reactivity compared to electron-donating groups like methyl .

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